7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate
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Overview
Description
7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate typically involves the reaction of naphthalen-2-ol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with N,N-dimethylcarbamate to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
PBOX-6: 6-(Naphthalen-1-yl)benzo[b]pyrrolo[1,2-d][1,4]oxazepin-7-yl dimethylcarbamate.
Bz-423: A benzoxazepine derivative with similar structural features.
Uniqueness
7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate is unique due to its specific combination of naphthalene and dimethylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of enzyme inhibition and potential therapeutic applications.
Properties
IUPAC Name |
[7-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-17(2)15(19)21-13-7-5-11-6-8-14(10-12(11)9-13)22-16(20)18(3)4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIKSLMSLGGDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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